molecular formula C14H14ClN3 B15230302 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B15230302
M. Wt: 259.73 g/mol
InChI Key: ZZIRCLXFDBWSGK-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can affect various biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a benzimidazole structure.

    Omeprazole: An antiulcer drug containing a benzimidazole ring.

Uniqueness

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can lead to distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H13N3.ClH/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14;/h1-8H,9,15H2,(H,16,17);1H

InChI Key

ZZIRCLXFDBWSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN.Cl

Origin of Product

United States

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